molecular formula C12H15F2NO3S B15116086 [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol

[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol

Cat. No.: B15116086
M. Wt: 291.32 g/mol
InChI Key: SPDONIYZUPTPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a difluorobenzenesulfonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with difluorobenzenesulfonyl chloride under basic conditions. The hydroxymethyl group can be introduced via reduction of the corresponding aldehyde or ketone precursor. Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and other reducing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would likely be optimized for yield and purity, involving steps such as sulfonylation, reduction, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In medicinal chemistry, [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity .

Mechanism of Action

The mechanism of action of [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzenesulfonyl group can enhance binding affinity and specificity to the target, while the piperidine ring provides structural stability .

Comparison with Similar Compounds

Uniqueness: The presence of the difluorobenzenesulfonyl group in [1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding properties, and overall pharmacological profile .

Properties

Molecular Formula

C12H15F2NO3S

Molecular Weight

291.32 g/mol

IUPAC Name

[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]methanol

InChI

InChI=1S/C12H15F2NO3S/c13-10-5-11(14)7-12(6-10)19(17,18)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2

InChI Key

SPDONIYZUPTPFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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